molecular formula C16H13N3O4 B5061616 4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

Cat. No. B5061616
M. Wt: 311.29 g/mol
InChI Key: DQTHPUUOORIMNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidoisoquinoline derivatives involves palladium-catalyzed stereoselective processes and photochemical synthesis. For instance, the synthesis of 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones through tandem Heck-Suzuki coupling showcases the advanced synthetic techniques employed in the creation of such complex molecules (Mondal et al., 2018). Additionally, photochemical synthesis methods have been employed to create substituted isoquinoline-1,3,4(2H)-triones, demonstrating the versatility of synthetic approaches in constructing these compounds (Reddy et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through X-ray diffraction, revealing the detailed geometric and conformational characteristics of these molecules. The study of the crystal and molecular structures of dihydroisoquinoline derivatives provides insight into their three-dimensional arrangement and the impact on their chemical behavior (Lyakhov et al., 2000).

Chemical Reactions and Properties

Isoquinoline derivatives participate in various chemical reactions, including radical cyclization cascades, which are crucial for constructing complex heterocyclic systems. For example, photoinduced tandem reactions have been utilized to build novel aza-polycycles, demonstrating the chemical reactivity and versatility of isoquinoline-1,3,4-triones (Yu et al., 2010).

Physical Properties Analysis

The physical properties of such compounds are closely linked to their molecular structure, including their crystal packing and conformational dynamics. These properties are essential for understanding the compound's behavior in different environments and potential applications in material science.

Chemical Properties Analysis

The chemical properties of "4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione" and related molecules can be inferred from their reactivity patterns, such as the ability to undergo cyclocondensation reactions and interact with maleic anhydride. Such reactions highlight the compound's reactive sites and potential for further functionalization (Mikhailovskii et al., 2013).

properties

IUPAC Name

4-(furan-2-ylmethyl)-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c20-12-5-1-4-10-11(12)7-17-14-13(10)15(21)18-16(22)19(14)8-9-3-2-6-23-9/h2-3,6-7H,1,4-5,8H2,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTHPUUOORIMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=O)NC(=O)N(C3=NC=C2C(=O)C1)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(furan-2-ylmethyl)-1-hydroxy-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione

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